Cas no 1893836-51-5 (methyl2-(2,3,4,5-tetrafluorophenyl)ethylamine)

methyl2-(2,3,4,5-tetrafluorophenyl)ethylamine 化学的及び物理的性質
名前と識別子
-
- methyl2-(2,3,4,5-tetrafluorophenyl)ethylamine
- 1893836-51-5
- EN300-1817314
- methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine
-
- インチ: 1S/C9H9F4N/c1-14-3-2-5-4-6(10)8(12)9(13)7(5)11/h4,14H,2-3H2,1H3
- InChIKey: UQDLGRAFXZHCKS-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=CC=1CCNC)F)F)F
計算された属性
- 精确分子量: 207.06711194g/mol
- 同位素质量: 207.06711194g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 178
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- XLogP3: 2.2
methyl2-(2,3,4,5-tetrafluorophenyl)ethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817314-0.25g |
methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |
1893836-51-5 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1817314-5.0g |
methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |
1893836-51-5 | 5g |
$3189.0 | 2023-06-01 | ||
Enamine | EN300-1817314-1.0g |
methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |
1893836-51-5 | 1g |
$1100.0 | 2023-06-01 | ||
Enamine | EN300-1817314-5g |
methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |
1893836-51-5 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1817314-1g |
methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |
1893836-51-5 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1817314-0.1g |
methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |
1893836-51-5 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1817314-10.0g |
methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |
1893836-51-5 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1817314-0.5g |
methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |
1893836-51-5 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1817314-2.5g |
methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |
1893836-51-5 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1817314-0.05g |
methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |
1893836-51-5 | 0.05g |
$707.0 | 2023-09-19 |
methyl2-(2,3,4,5-tetrafluorophenyl)ethylamine 関連文献
-
1. Caper tea
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
methyl2-(2,3,4,5-tetrafluorophenyl)ethylamineに関する追加情報
Introduction to Methyl 2-(2,3,4,5-tetrafluorophenyl)ethylamine (CAS No. 1893836-51-5)
Methyl 2-(2,3,4,5-tetrafluorophenyl)ethylamine, identified by its CAS number 1893836-51-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a tetrafluorophenyl group and an ethylamine side chain. The presence of fluorine atoms in the aromatic ring introduces specific electronic and steric properties, making this molecule of particular interest for its potential applications in medicinal chemistry.
The structural motif of methyl 2-(2,3,4,5-tetrafluorophenyl)ethylamine is highly intriguing from a chemical perspective. The tetrafluorophenyl ring imparts enhanced lipophilicity and metabolic stability, which are critical factors in drug design. This stability is attributed to the electron-withdrawing nature of the fluorine atoms, which can modulate the reactivity and binding affinity of the molecule. Such characteristics make it a valuable candidate for further exploration in the development of novel therapeutic agents.
In recent years, there has been growing interest in the synthesis and characterization of fluorinated aromatic compounds due to their diverse biological activities. The compound methyl 2-(2,3,4,5-tetrafluorophenyl)ethylamine is no exception. Researchers have been investigating its potential role in various pharmacological contexts, including its interactions with biological targets and its efficacy in preclinical models. Preliminary studies suggest that this molecule may exhibit promising properties as an intermediate in the synthesis of more complex pharmacophores.
The synthesis of methyl 2-(2,3,4,5-tetrafluorophenyl)ethylamine involves multi-step organic transformations that highlight the sophistication of modern synthetic methodologies. The introduction of fluorine atoms into the aromatic ring typically requires specialized reagents and conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired carbon-fluorine bonds efficiently. These synthetic strategies not only underscore the technical prowess required to produce such compounds but also open up avenues for further innovation in fluorinated chemistry.
One of the key areas where methyl 2-(2,3,4,5-tetrafluorophenyl)ethylamine shows promise is in the development of central nervous system (CNS) therapeutics. The combination of lipophilicity and specific electronic properties provided by the tetrafluorophenyl group makes this molecule a potential candidate for crossing the blood-brain barrier. This characteristic is particularly important for drugs targeting neurological disorders, where access to the central nervous system is crucial for efficacy.
Recent research has also explored the potential applications of this compound in oncology. The unique structural features of methyl 2-(2,3,4,5-tetrafluorophenyl)ethylamine may allow it to interact with biological targets involved in cancer cell proliferation and survival. By modulating these pathways, this molecule could serve as a lead compound for developing novel anticancer agents. Additionally, its stability under metabolic conditions suggests that it may have a longer half-life compared to traditional small-molecule drugs.
The pharmacokinetic profile of methyl 2-(2,3,4,5-tetrafluorophenyl)ethylamine is another critical aspect that has been studied extensively. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Advanced computational modeling techniques have been used to predict these properties based on its molecular structure. These predictions can guide experimental design and help in identifying optimal dosing regimens.
In conclusion, methyl 2-(2,3,4,5-tetrafluorophenyl)ethylamine (CAS No. 1893836-51-5) represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features and promising biological activities make it an attractive candidate for further research and development. As our understanding of fluorinated chemistry continues to evolve, compounds like this are likely to play an increasingly important role in drug discovery and therapy.
1893836-51-5 (methyl2-(2,3,4,5-tetrafluorophenyl)ethylamine) Related Products
- 1788681-22-0(7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane)
- 1270504-50-1(2-amino-2-(3-ethoxy-4-methoxyphenyl)propan-1-ol)
- 2172135-78-1(tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate)
- 905273-91-8(tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate)
- 1443341-68-1(2-(2-(2,3,4-Trifluorophenoxy)ethyl)-1,3-dioxane)
- 1805737-12-5(Ethyl 2-(3-bromo-2-oxopropyl)-6-chlorobenzoate)
- 94443-88-6(bacopaside X)
- 15667-63-7(1-Cyano-2-propenyl Acetate)
- 1339931-57-5(2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide)
- 202925-09-5(Benzaldehyde,4-chloro-3-fluoro-, oxime)




